2-Hydroxy-5-(pyridin-4-yl)benzaldehyde
Overview
Description
2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensors for pH: Compounds similar to 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde have been developed as fluorescent chemosensors for pH. These compounds can effectively discriminate between normal cells and cancer cells due to their distinct pH environments. Cancer cells typically have a pH range of 5.5–7.0, compared to normal cell pH of 7.4. This differentiation is possible through fluorescence intensity changes at different pH levels (Dhawa et al., 2020).
Synthesis of Pyridine Analogs: Research has been conducted on the synthesis and pharmacological evaluation of new pyridine analogs, including those related to 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde. These compounds have shown inhibitory activity against different gram-positive and gram-negative bacteria, potentially better than standard drugs (Patel & Patel, 2012).
Suzuki Cross-Coupling Reaction: The synthesis of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde derivatives via Suzuki cross-coupling reactions has been investigated. This process involves different catalysts and conditions, achieving high yields and easy product separation (Wang et al., 2014).
Photophysical Properties and ICT Effects: Studies have been done on carbazole-based D-π-A molecules, including compounds related to 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde. These investigations focus on their thermal, electrochemical, optical, and intramolecular charge transfer (ICT) properties, which are crucial for applications in organic electronics (Altinolcek et al., 2021).
properties
IUPAC Name |
2-hydroxy-5-pyridin-4-ylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-11-7-10(1-2-12(11)15)9-3-5-13-6-4-9/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOHFBHWSKCQFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(pyridin-4-yl)benzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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